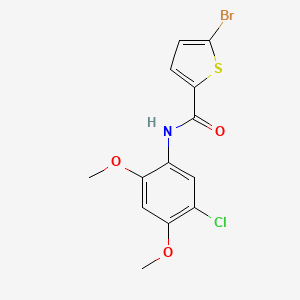![molecular formula C20H17NO3S B3595867 methyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate](/img/structure/B3595867.png)
methyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate
Descripción general
Descripción
Methyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and a thienyl group, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the thienyl intermediate: The thienyl group is synthesized through a series of reactions starting from thiophene
Coupling with benzoic acid derivative: The thienyl intermediate is then coupled with a benzoic acid derivative under specific reaction conditions to form the desired compound. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch reactors: Used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous flow reactors: Suitable for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with receptors: Binding to receptors on the cell surface or within the cell to elicit a response.
Comparación Con Compuestos Similares
Methyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
This compound analogs: Compounds with similar structures but different substituents on the aromatic rings.
Thienyl benzoates: Compounds with a thienyl group and a benzoate ester group.
Phenyl benzoates: Compounds with a phenyl group and a benzoate ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-[(5-methyl-4-phenylthiophene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-13-18(14-8-4-3-5-9-14)16(12-25-13)19(22)21-17-11-7-6-10-15(17)20(23)24-2/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSSAOHKNOACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-TERT-BUTYL-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B3595791.png)
![4-BROMO-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3595804.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3595816.png)
![4-bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3595824.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]benzamide](/img/structure/B3595830.png)
![N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3595845.png)
![N-(2-methoxyphenyl)-4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxamide](/img/structure/B3595859.png)
![N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B3595865.png)
![1,3-BENZODIOXOL-5-YL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3595872.png)

![3-(2,4-dichlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B3595877.png)

![diethyl 5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}isophthalate](/img/structure/B3595897.png)

